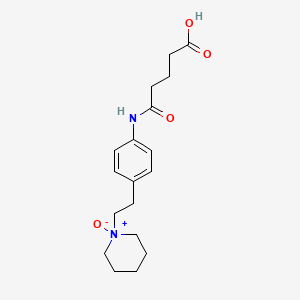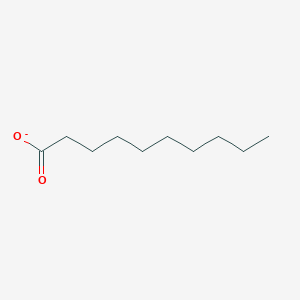
Decanoate
Übersicht
Beschreibung
Decanoate is a fatty acid anion 10:0 that is the conjugate base of decanoic acid. It has a role as a human metabolite, a plant metabolite and a Saccharomyces cerevisiae metabolite. It is a medium-chain fatty acid anion, a straight-chain saturated fatty acid anion and a fatty acid anion 10:0. It is a conjugate base of a decanoic acid.
Wissenschaftliche Forschungsanwendungen
Biofuel and Combustion Research
- Methyl Decanoate as a Biodiesel Surrogate : Methyl decanoate is utilized in combustion research as a surrogate for biodiesel. Studies have examined its combustion characteristics, including extinction and ignition in non-premixed flows, to understand biodiesel's behavior in engines and its potential for cleaner combustion (Seshadri et al., 2009; Su et al., 2018).
Materials Science
- Corrosion Inhibition : Sodium decanoate has been investigated for its ability to protect metals like aluminium alloy 2024 from corrosion, highlighting its potential as an eco-friendly corrosion inhibitor (Boisier et al., 2010).
- Polymer Science : Decanoic acid has been used for the production of medium-chain-length poly-3-hydroxyalkanoates (MCL-PHAs), a type of biopolymer, showcasing the role of decanoate in developing sustainable materials (Gao et al., 2016).
Chemical Engineering and Catalysis
- Esterification Processes : The synthesis of methyl decanoate through esterification of decanoic acid with methanol has been explored, with a focus on reaction kinetics and catalysis, offering insights into efficient biofuel production (Lamba et al., 2018; Aqar et al., 2017).
- Deoxygenation Studies : Research on the deoxygenation of decanoic acid and its intermediates over various catalysts contributes to the understanding of upgrading bio-oils to hydrocarbons, relevant for biofuel production (Brillouet et al., 2014).
Eigenschaften
Produktname |
Decanoate |
|---|---|
Molekularformel |
C10H19O2- |
Molekulargewicht |
171.26 g/mol |
IUPAC-Name |
decanoate |
InChI |
InChI=1S/C10H20O2/c1-2-3-4-5-6-7-8-9-10(11)12/h2-9H2,1H3,(H,11,12)/p-1 |
InChI-Schlüssel |
GHVNFZFCNZKVNT-UHFFFAOYSA-M |
SMILES |
CCCCCCCCCC(=O)[O-] |
Kanonische SMILES |
CCCCCCCCCC(=O)[O-] |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details


Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(3R,5R,8R,9S,10S,13S,14S,17R)-17-(1-hydroxyethyl)-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthrene-3,17-diol](/img/structure/B1226796.png)
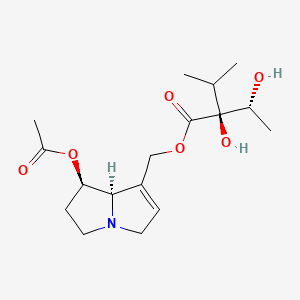
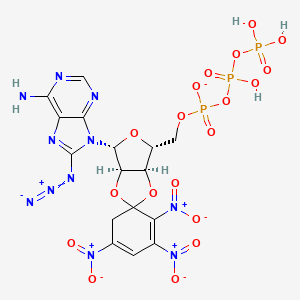
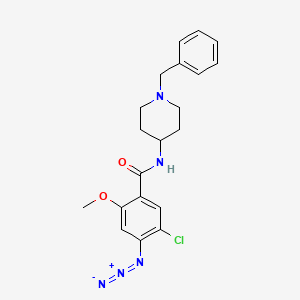
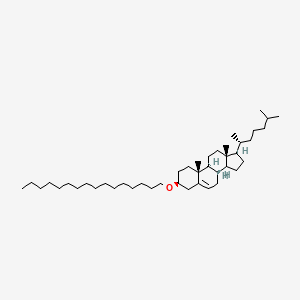
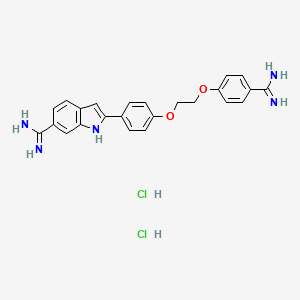
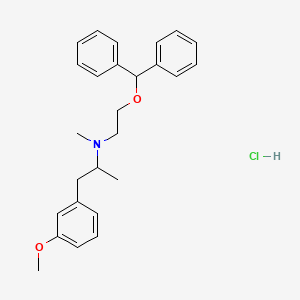
![methyl (6R,6aS,14aR)-11-amino-1,6,8,14a-tetrahydroxy-6a-methoxy-3-methyl-7,9,12,14-tetraoxo-5,6-dihydrobenzo[a]tetracene-2-carboxylate](/img/structure/B1226809.png)
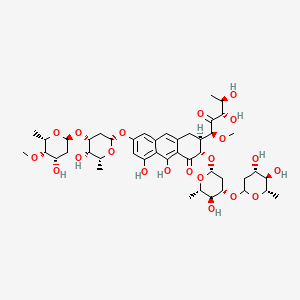
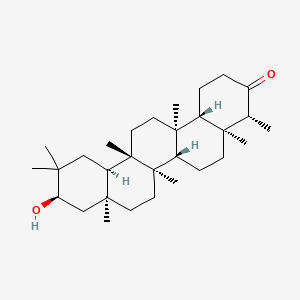
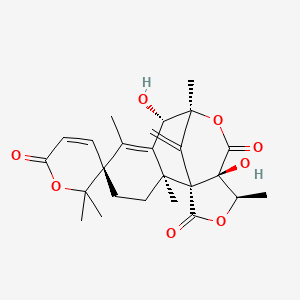
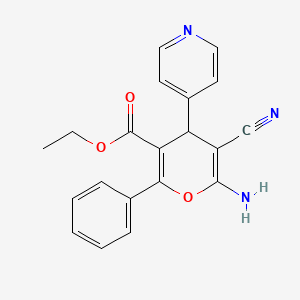
![4-[4-[2-Hydroxy-3-(4-morpholinyl)propoxy]phenyl]benzonitrile](/img/structure/B1226815.png)
